![molecular formula C8H11ClO4S B2473050 (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride CAS No. 2287312-80-3](/img/structure/B2473050.png)
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
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Overview
Description
The compound (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
is a chemical with the CAS Number: 2287312-80-3 . It has a molecular weight of 238.69 . The IUPAC name for this compound is This compound
.
Molecular Structure Analysis
The InChI code forThis compound
is 1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound
is a liquid at room temperature . It should be stored at a temperature of 4°C .
Scientific Research Applications
Chemical Reactions and Synthesis
- Activation of Hydroxyl Groups: Methanesulfonyl chloride is used to activate hydroxyl groups towards nucleophilic substitution, leading to various functional derivatives. For example, the reaction of certain azaspiro compounds with methanesulfonyl chloride resulted in a range of derivatives, including hexahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole and octahydrocyclopenta[c]azepines (Khoroshunova et al., 2021).
Electrochemical Applications
- Electrochemical Properties in Ionic Liquids: Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. In one study, vanadium pentoxide films prepared by the sol-gel route were used as a potential cathode for sodium insertion in this electrolyte (Su et al., 2001).
Radical Chemistry and Isomerization
- One-electron Reduction and Radical Formation: The one-electron reduction of methanesulfonyl chloride leads to sulfonyl radicals and chloride ions. These radicals can catalyze cis-trans isomerization of mono-unsaturated fatty acid methyl esters (Tamba et al., 2007).
Crystallography and Structural Analysis
- Crystal Structure Determination: In crystallography, compounds with methanesulfonyl chloride moieties have been synthesized and analyzed to determine their molecular and crystal structures, as seen in the study of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (Wang et al., 2011).
Safety and Hazards
The compound (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338). If skin irritation or rash occurs, get medical advice/attention (P333+P313) .
properties
IUPAC Name |
(2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQDCWKIICOZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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